[(2R,4R)-4-Aminooxolan-2-yl]methanol
Description
[(2R,4R)-4-Aminooxolan-2-yl]methanol is a chiral amino alcohol featuring a tetrahydrofuran (oxolane) ring substituted with an amino group at the 4-position and a hydroxymethyl group at the 2-position. The compound’s structure combines the rigidity of the oxolane ring with the reactivity of amino and hydroxyl groups, enabling diverse chemical modifications.
Properties
CAS No. |
127682-80-8 |
|---|---|
Molecular Formula |
C5H11NO2 |
Molecular Weight |
117.15 g/mol |
IUPAC Name |
[(2R,4R)-4-aminooxolan-2-yl]methanol |
InChI |
InChI=1S/C5H11NO2/c6-4-1-5(2-7)8-3-4/h4-5,7H,1-3,6H2/t4-,5-/m1/s1 |
InChI Key |
ADZPPBOWUMWUIE-RFZPGFLSSA-N |
SMILES |
C1C(COC1CO)N |
Isomeric SMILES |
C1[C@H](CO[C@H]1CO)N |
Canonical SMILES |
C1C(COC1CO)N |
Synonyms |
(2R, 4R)-4-AMINOTETRAHYDROFURAN-2-METHANOL |
Origin of Product |
United States |
Comparison with Similar Compounds
Phenyl-Substituted Oxolane Methanol Derivatives
Examples :
- [(2R,4R)-4-(3-Fluorophenyl)oxolan-2-yl]methanol (CAS 2059917-24-5)
- [(2R,4R)-4-(2-Methylphenyl)oxolan-2-yl]methanol (CAS 2059908-02-8)
Applications: Phenyl-substituted analogs are likely used as intermediates in drug discovery, where aromatic groups modulate bioavailability or target binding. The amino group in the target compound makes it more suitable for reactions requiring basicity or hydrogen bonding .
Pyrrolidine-Based Amino Alcohols
Examples :
- ((2S,4R)-4-Aminopyrrolidin-2-yl)methanol 2HCl (CAS 1292324-43-6)
- ((2R,4S)-4-Aminopyrrolidin-2-yl)methanol 2HCl
Applications : Pyrrolidine analogs are common in medicinal chemistry (e.g., proline derivatives). The target compound’s oxolane ring may offer improved metabolic stability compared to pyrrolidines .
Boronate Ester Methanol Derivatives
Examples :
- 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol (2c)
- [3-Fluoro-4-(dioxaborolan-2-yl)phenyl]methanol (2f)
Applications: Boronate esters are intermediates in Suzuki-Miyaura reactions. The target compound’s amino group makes it more relevant to peptide synthesis or chiral resolution .
Dioxolanyl Methanol Derivatives
Example :
- ((2S,4S,4'R)-2',2'-Dimethyl-[4,4']bi[[1,3]dioxolanyl]-2-yl)-methanol
Applications: Dioxolanyl derivatives are used as protecting groups or in carbohydrate chemistry. The target compound’s amino group offers distinct reactivity .
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